molecular formula C18H19N3O2S B2792715 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide CAS No. 2034273-11-3

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide

Cat. No.: B2792715
CAS No.: 2034273-11-3
M. Wt: 341.43
InChI Key: VWWAWRHWDLMEFZ-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a phenoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the thiophene ring: This step involves the coupling of the pyrazole derivative with a thiophene-containing reagent under conditions such as palladium-catalyzed cross-coupling.

    Formation of the phenoxypropanamide moiety: This can be synthesized by reacting phenol with a suitable halogenated propanamide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy or thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and thiophene rings.

    Reduction: Reduced forms of the amide and aromatic rings.

    Substitution: Substituted derivatives at the phenoxy or thiophene positions.

Scientific Research Applications

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide: Lacks the thiophene ring.

    N-(2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide: Lacks the pyrazole ring.

    N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)acetamide: Has an acetamide group instead of the phenoxypropanamide moiety.

Uniqueness

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide is unique due to the combination of the pyrazole, thiophene, and phenoxypropanamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-phenoxy-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-14(23-15-7-3-2-4-8-15)18(22)19-13-16(17-9-5-12-24-17)21-11-6-10-20-21/h2-12,14,16H,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWAWRHWDLMEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(C1=CC=CS1)N2C=CC=N2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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